molecular formula C10H13N B13967799 1H-Pyrrole, 1-(5-hexynyl)-

1H-Pyrrole, 1-(5-hexynyl)-

Cat. No.: B13967799
M. Wt: 147.22 g/mol
InChI Key: OALHUYUJXPSCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 1-(5-hexynyl)- is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a hexynyl group attached to the nitrogen atom of the pyrrole ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1H-Pyrrole, 1-(5-hexynyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 5-hexynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield .

Industrial production methods for 1H-Pyrrole, 1-(5-hexynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Chemical Reactions Analysis

1H-Pyrrole, 1-(5-hexynyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrrole, 1-(5-hexynyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(5-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its ability to form stable complexes with proteins and nucleic acids allows it to modulate various cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-hex-5-ynylpyrrole

InChI

InChI=1S/C10H13N/c1-2-3-4-5-8-11-9-6-7-10-11/h1,6-7,9-10H,3-5,8H2

InChI Key

OALHUYUJXPSCBM-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCN1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.